ブロバクタム
概要
説明
Brobactam is a synthetic compound known for its role as a β-lactamase inhibitor. It is chemically identified as 6β-bromopenicillanic acid and has been studied for its potential to combat antibiotic resistance by inhibiting β-lactamase enzymes, which are responsible for the degradation of β-lactam antibiotics .
科学的研究の応用
Brobactam has been extensively studied for its potential to inhibit β-lactamase enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria. It has shown significant activity against a wide range of β-lactamase-producing bacteria, including those resistant to other β-lactamase inhibitors .
Applications in Chemistry
In chemistry, brobactam is used as a tool to study the mechanisms of β-lactamase inhibition and to develop new inhibitors with improved efficacy .
Applications in Biology and Medicine
In biology and medicine, brobactam is investigated for its potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. It is often studied in combination with antibiotics like ampicillin to enhance their antibacterial activity .
Applications in Industry
In the pharmaceutical industry, brobactam is used in the development of combination therapies to treat infections caused by β-lactamase-producing bacteria. Its ability to inhibit a broad spectrum of β-lactamases makes it a valuable component in antibiotic formulations .
作用機序
Target of Action
Brobactam is a potent synthetic wide-spectrum β-lactamase inhibitor . The primary target of Brobactam is the β-lactamase enzyme . β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins .
Mode of Action
Brobactam inhibits the action of β-lactamases, thereby preventing the hydrolysis of the antibiotic molecule . This inhibition restores the antibacterial activity of β-lactam antibiotics against β-lactamase-producing resistant bacteria . Brobactam has been shown to possess 8–50 fold higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae .
Biochemical Pathways
The primary biochemical pathway affected by Brobactam involves the inhibition of β-lactamases, which are responsible for the resistance of bacteria to β-lactam antibiotics . By inhibiting these enzymes, Brobactam prevents the degradation of the antibiotic, allowing it to exert its antibacterial effects .
Pharmacokinetics
The pharmacokinetic properties of such inhibitors can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
The inhibition of β-lactamases by Brobactam allows β-lactam antibiotics to exert their antibacterial effects, leading to the death of the bacteria . This results in the effective treatment of infections caused by β-lactamase-producing bacteria .
Action Environment
The efficacy and stability of Brobactam, like other antibiotics and their inhibitors, can be influenced by various environmental factors . These can include factors related to the specific infection site in the body, the presence of other medications, and the patient’s overall health status
生化学分析
Biochemical Properties
Brobactam plays a crucial role in biochemical reactions by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Brobactam binds irreversibly to serine-β-lactamases, thereby preventing these enzymes from hydrolyzing β-lactam antibiotics . This interaction is essential for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.
Cellular Effects
Brobactam has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the β-lactamase enzymes that bacteria produce, thereby allowing β-lactam antibiotics to exert their bactericidal effects. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism in bacteria. By preventing the degradation of β-lactam antibiotics, Brobactam ensures that these antibiotics can effectively target and kill bacterial cells .
Molecular Mechanism
The molecular mechanism of Brobactam involves its binding interactions with β-lactamase enzymes. Brobactam forms a covalent bond with the active site serine residue of the β-lactamase enzyme, leading to irreversible inhibition . This inhibition prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ ability to target and kill bacteria. Additionally, Brobactam’s structure allows it to inhibit a broad spectrum of β-lactamase enzymes, making it a versatile and potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Brobactam have been observed to change over time. Brobactam exhibits stability and maintains its inhibitory activity over extended periods. Its degradation can occur under certain conditions, which may affect its long-term efficacy . Studies have shown that Brobactam remains effective in inhibiting β-lactamase enzymes and restoring the activity of β-lactam antibiotics in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of Brobactam vary with different dosages in animal models. At lower doses, Brobactam effectively inhibits β-lactamase enzymes and enhances the efficacy of β-lactam antibiotics. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the optimal dosage of Brobactam maximizes its inhibitory activity while minimizing potential toxicity .
Metabolic Pathways
Brobactam is involved in various metabolic pathways, including those related to β-lactamase inhibition. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . By inhibiting β-lactamase enzymes, Brobactam ensures that β-lactam antibiotics can effectively target bacterial cells, thereby influencing the overall metabolic activity of these cells .
Transport and Distribution
Brobactam is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is crucial for Brobactam’s inhibitory activity, as it ensures that the compound reaches the target β-lactamase enzymes within bacterial cells .
Subcellular Localization
The subcellular localization of Brobactam is primarily within the bacterial cell wall, where it interacts with β-lactamase enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct Brobactam to specific compartments or organelles . By localizing to the cell wall, Brobactam can effectively inhibit β-lactamase enzymes and restore the activity of β-lactam antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
Brobactam is synthesized through a series of chemical reactions starting from penicillanic acid derivatives. The key step involves the bromination of the penicillanic acid to introduce the bromine atom at the 6β position. This is typically achieved using brominating agents under controlled conditions to ensure the selective bromination of the desired position .
Industrial Production Methods
Industrial production of brobactam involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as bromination, purification, and crystallization to obtain the final product. High-performance liquid chromatography (HPLC) is often used to ensure the purity of brobactam in industrial settings .
化学反応の分析
Types of Reactions
Brobactam primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in hydrolysis reactions, especially in the presence of β-lactamase enzymes .
Common Reagents and Conditions
Bromination: Bromine or brominating agents are used for the initial synthesis.
Hydrolysis: Water or aqueous solutions in the presence of β-lactamase enzymes.
Major Products Formed
The major product formed from the hydrolysis of brobactam is the corresponding penicillanic acid derivative, which results from the cleavage of the β-lactam ring .
類似化合物との比較
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor with a similar mechanism of action but less potent against certain β-lactamases compared to brobactam.
Sulbactam: A β-lactamase inhibitor used in combination with antibiotics like ampicillin, but with a different spectrum of activity.
Uniqueness of Brobactam
Brobactam is unique in its higher potency against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae, making it more effective in certain clinical scenarios. Its ability to inhibit a wide range of β-lactamases with higher efficacy compared to other inhibitors like clavulanic acid highlights its potential as a superior β-lactamase inhibitor .
特性
IUPAC Name |
(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPSCAAXXVSFU-ALEPSDHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181175 | |
Record name | Brobactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26631-90-3 | |
Record name | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26631-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brobactam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brobactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brobactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Brobactam is a β-lactamase inhibitor. [, , , , , , , ] It exerts its activity by binding to and inhibiting β-lactamases, enzymes produced by bacteria that provide resistance to β-lactam antibiotics. [, , , , , , , ] By inhibiting these enzymes, Brobactam restores the activity of β-lactam antibiotics, enabling them to effectively kill the bacteria. [, , , , , , , ]
ANone: Unfortunately, the provided abstracts do not contain specific information regarding the molecular formula, weight, or spectroscopic data of Brobactam. Further research beyond these abstracts is required to gather these details.
A: Brobactam, often combined with Ampicillin in a 3:1 ratio, demonstrates potent in vitro activity against a broad range of bacterial strains. [] Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. [, ] Notably, Brobactam exhibits superior activity against these strains compared to cephalosporins. []
A: While the provided research indicates that exposure to sub-inhibitory levels of Ampicillin/Brobactam did not generally lead to resistance development, [] other studies have identified mutant TEM-type β-lactamases with decreased susceptibility to Brobactam. [, , ] These mutations, often involving amino acid substitutions in the enzyme's active site, can reduce the binding affinity of Brobactam and other inhibitors. [, , ]
A: Following oral administration of Pivampicillin/Brobactam, both compounds are absorbed moderately rapidly. [] Brobactam reaches a mean peak plasma concentration (Cmax) of 2.1 µg/mL with an elimination half-life of 1.6 hours. [] It also demonstrates good penetration into inflammatory fluid, reaching a Cmax of 1.0 µg/mL and achieving 81% penetration compared to plasma. [] Urinary recovery of Brobactam over 24 hours is approximately 40.2% of the administered dose. []
A: Based on its in vitro activity and pharmacokinetic properties, the Ampicillin/Brobactam combination holds promise for treating infections caused by ampicillin-resistant pathogens. [] This is particularly relevant in the context of rising antibiotic resistance, where new therapeutic options are crucial. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。